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Abstract
TAS-117 hydrochloride, also known as Pifusertib, is a potent and selective oral allosteric pan-

Akt inhibitor that has been investigated for the treatment of various solid tumors. This document

provides a comprehensive technical overview of the discovery, synthesis, mechanism of action,

and preclinical evaluation of TAS-117. It is intended to serve as a valuable resource for

researchers, scientists, and professionals involved in the field of drug discovery and

development, particularly those with an interest in oncology and signal transduction pathways.

Discovery of TAS-117 Hydrochloride
The discovery of TAS-117 emerged from the strategic pursuit of allosteric inhibitors of the Akt

kinase, a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in

cancer. Unlike ATP-competitive inhibitors, which often suffer from off-target effects due to the

conserved nature of the ATP-binding pocket, allosteric inhibitors offer the potential for greater

selectivity and a more favorable safety profile.

The development of TAS-117 likely involved a multi-pronged approach common in modern

drug discovery:

High-Throughput Screening (HTS): A large chemical library was likely screened to identify

initial "hit" compounds that demonstrated inhibitory activity against Akt.
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Structure-Based Drug Design (SBDD): Following the identification of initial hits,

computational modeling and X-ray crystallography would have been employed to understand

the binding interactions between the compounds and the allosteric pocket of Akt. This

information is crucial for guiding the subsequent optimization of the lead compounds.

Lead Optimization: A systematic medicinal chemistry effort would have been undertaken to

synthesize analogs of the lead compounds. This iterative process aims to improve potency,

selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and

excretion - ADME) of the drug candidate. Key structure-activity relationships (SAR) would

have been established to guide the design of molecules with enhanced efficacy and drug-like

properties.

While the specific details of the lead discovery and optimization process for TAS-117 are

proprietary to Taiho Pharmaceutical Co., Ltd., the general principles of targeting allosteric sites

on kinases would have been central to its discovery.

Synthesis of TAS-117 Hydrochloride
The chemical name for TAS-117 is (1r,3r)-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-

c]pyrido[3,4-e][1]oxazin-2-yl)phenyl)cyclobutan-1-ol. The hydrochloride salt is the form used in

clinical development. While the specific, scaled-up manufacturing process for TAS-117

hydrochloride is proprietary, a plausible retrosynthetic analysis and forward synthesis based on

its chemical structure can be proposed.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection of TAS-117 would involve breaking the key bonds to

simplify the molecule into readily available starting materials. The core imidazo[1,2-

c]pyrido[1]oxazine heterocycle can be constructed from simpler precursors. The substituted

cyclobutanol moiety can be synthesized separately and coupled to the heterocyclic core.

Proposed Synthetic Route:

The synthesis would likely involve a multi-step sequence. A key step would be the formation of

the tricyclic imidazo[1,2-c]pyrido[1]oxazine core. This could be achieved through a

condensation reaction involving a substituted aminopyridine and a suitable carbonyl
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compound. The phenyl group at the 3-position of the imidazo[1,2-c]pyrido[1]oxazine ring would

likely be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.

The synthesis of the (1r,3r)-3-amino-1-methyl-3-(4-bromophenyl)cyclobutan-1-ol intermediate

would be a critical part of the overall synthesis. This could be prepared from a commercially

available cyclobutanone derivative through a series of stereoselective reactions to install the

amino, methyl, and hydroxyl groups with the correct relative stereochemistry.

Finally, a palladium-catalyzed cross-coupling reaction between the brominated cyclobutanol

intermediate and a suitable organometallic derivative of the imidazo[1,2-c]pyrido[1]oxazine core

would furnish the final carbon skeleton of TAS-117. Conversion to the hydrochloride salt would

be achieved by treatment with hydrochloric acid.

It is important to note that this is a proposed synthetic strategy, and the actual manufacturing

process may differ significantly.

Mechanism of Action and Signaling Pathway
TAS-117 is a highly potent and selective, oral, allosteric pan-Akt inhibitor.[2] It targets all three

isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[3] By binding to an allosteric site, TAS-117

induces a conformational change in the Akt protein, which prevents its phosphorylation and

subsequent activation.[4] This leads to the inhibition of the downstream signaling cascade.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates a wide

range of cellular processes, including cell growth, proliferation, survival, and metabolism.[4] In

many cancers, this pathway is hyperactivated due to mutations in key components such as

PIK3CA or loss of the tumor suppressor PTEN.[5]

By inhibiting Akt, TAS-117 effectively blocks the downstream signaling of this pathway. This

leads to the dephosphorylation of key Akt substrates, including:

mTORC1: A central regulator of cell growth and protein synthesis.

GSK3β: Involved in glycogen metabolism and cell survival.

PRAS40: A negative regulator of mTORC1.[6]
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FOXO transcription factors: Regulators of apoptosis and cell cycle arrest.

The inhibition of these downstream effectors ultimately leads to decreased cancer cell

proliferation and increased apoptosis.

Signaling Pathway Diagram:
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Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of TAS-117.

Quantitative Data
Table 1: In Vitro Inhibitory Activity of TAS-117

Target IC50 (nM)

Akt1 4.8[3]

Akt2 1.6[3]

Akt3 44[3]

Table 2: Summary of Clinical Trial Data for TAS-117
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Trial Phase Cancer Type(s)
Dosing
Regimen

Key Efficacy
Results

Key Safety
Findings

Phase I
Advanced Solid

Tumors

16 mg once daily

or 24 mg (4 days

on/3 days off)

4 confirmed

partial responses

in the safety

assessment

phase.[6]

Manageable

safety profile.

Most common

grade ≥3

adverse events

were

hyperglycemia

and

maculopapular

rash.[6]

Phase II (K-

BASKET)

Advanced Solid

Tumors with

PI3K/Akt

mutations

16 mg daily (GI

cancers) or 24

mg (4 days on/3

days off) (non-GI

cancers)

Overall

Response Rate

(ORR): 8%;

Disease Control

Rate (DCR):

23%; Median

Progression-Free

Survival (PFS):

1.4 months;

Median Overall

Survival (OS):

4.8 months.[5]

Most common

grade 3/4

treatment-related

adverse events

were anorexia

and

hyperglycemia.

[5]

Phase II

Advanced Solid

Tumors with

germline PTEN-

inactivating

mutations

Not specified in

abstract

Study ongoing to

evaluate safety,

tolerability,

pharmacokinetic

s,

pharmacodynami

cs, and antitumor

activity.

Not yet reported.

Experimental Protocols
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In Vitro Enzyme Inhibition Assay (Representative
Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of TAS-117 against the

three Akt isoforms.

Materials:

Recombinant human Akt1, Akt2, and Akt3 enzymes

GSK3α peptide substrate

ATP

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

TAS-117 hydrochloride dissolved in DMSO

ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

384-well plates

Procedure:

Prepare a serial dilution of TAS-117 in DMSO.

In a 384-well plate, add the kinase buffer, the respective Akt enzyme, and the GSK3α

peptide substrate.

Add the serially diluted TAS-117 or DMSO (vehicle control) to the wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay according to the manufacturer's instructions.
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The luminescence signal, which is proportional to the amount of ADP generated, is

measured using a plate reader.

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Experimental Workflow Diagram:
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Caption: A representative workflow for an in vitro kinase inhibition assay.
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Cell Proliferation Assay (Representative Protocol)
Objective: To assess the effect of TAS-117 on the proliferation of cancer cell lines.

Materials:

Human cancer cell lines (e.g., NCI-N87, KPL-4)

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and

antibiotics

TAS-117 hydrochloride dissolved in DMSO

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

96-well plates

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare a serial dilution of TAS-117 in the cell culture medium.

Remove the old medium from the wells and add the medium containing the serially diluted

TAS-117 or vehicle control (DMSO).

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO₂.

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's

protocol. This assay measures the amount of ATP, which is an indicator of metabolically

active cells.

The luminescence signal is measured using a plate reader.

The GI₅₀ (concentration for 50% of maximal inhibition of cell growth) values are calculated by

plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
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In Vivo Xenograft Study (Representative Protocol)
Objective: To evaluate the antitumor efficacy of TAS-117 in a mouse xenograft model.

Materials:

Immunodeficient mice (e.g., BALB/c nude mice)

Human cancer cell lines (e.g., NCI-N87, KPL-4)

Matrigel

TAS-117 hydrochloride formulated for oral administration

Vehicle control

Procedure:

Human cancer cells (e.g., 5 x 10⁶ cells) are suspended in a mixture of medium and Matrigel

and subcutaneously injected into the flank of the immunodeficient mice.

Tumor growth is monitored regularly using calipers.

When the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomized

into treatment and control groups.

TAS-117 is administered orally at various dose levels once daily for a specified duration. The

control group receives the vehicle.

Tumor volume and body weight are measured at regular intervals.

At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

The antitumor efficacy is evaluated by comparing the tumor growth in the treatment groups

to the control group. Tumor growth inhibition (TGI) is a common metric used.

For pharmacodynamic studies, tumor samples can be collected at different time points after

drug administration to analyze the phosphorylation status of Akt and its downstream targets.
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Experimental Workflow Diagram:
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Caption: A general workflow for an in vivo xenograft study.

Conclusion
TAS-117 hydrochloride is a potent and selective allosteric pan-Akt inhibitor that has

demonstrated promising antitumor activity in preclinical models and early-phase clinical trials.

Its mechanism of action, which involves the specific inhibition of the PI3K/Akt/mTOR signaling

pathway, provides a strong rationale for its development as a targeted cancer therapy. This

technical guide has provided an in-depth overview of the discovery, synthesis, and preclinical

characterization of TAS-117, offering valuable insights for the scientific and drug development

community. Further clinical investigation is warranted to fully elucidate the therapeutic potential

of TAS-117 in various cancer types.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824939?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

